Compound Description: SCH58261 is a potent and selective antagonist of the A2A adenosine receptor subtype. It has been extensively studied for its potential therapeutic applications in various conditions, including Parkinson's disease.
N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)
Compound Description: The MRE series encompasses a group of compounds characterized by substitutions at the N8 position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, with a urea or amide group at the N5 position. These compounds exhibit high selectivity for the human A3 adenosine receptor subtype.
Compound Description: CGS 15943 is a non-xanthine adenosine antagonist that exhibits affinity for A2A adenosine receptors, albeit with lower potency compared to 8FB-PTP. It has also shown weak activity in inhibiting platelet aggregation but failed to antagonize NECA-induced vasodilation.
Compound Description: Compound 5b is a potent and selective A3 adenosine receptor antagonist, exhibiting a Ki value of 8.1 nM for A3 receptors and over 1000-fold selectivity versus other adenosine receptor subtypes.
Compound Description: Similar to compound 5b, compound 5d is a potent and selective A3 adenosine receptor antagonist, displaying a Ki value of 10.4 nM for the A3 receptor and over 1000-fold selectivity compared to other adenosine receptor subtypes.
Compound Description: Compound 5j demonstrates potent and selective antagonism for the A3 adenosine receptor, exhibiting a Ki value of 12.1 nM and over 1000-fold selectivity compared to other adenosine receptor subtypes.
Compound Description: This compound, [3H]MRE 3008F20, is a tritiated radioligand specifically designed for studying the human A3 adenosine receptor. It exhibits high affinity (Kd = 0.80 ± 0.06 nM) and selectivity for the A3 receptor. Its development has significantly advanced the pharmacological characterization of the A3 receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.